The Physicochemical Properties and Biological Roles of 1,2-Distearoyl-rac-glycerol: A Technical Guide
The Physicochemical Properties and Biological Roles of 1,2-Distearoyl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-rac-glycerol (DSG) is a saturated diacylglycerol (DAG) of significant interest in biochemical and pharmaceutical research. As a key lipid molecule, it plays a crucial role in cell signaling and is a fundamental component in the formulation of various lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-Distearoyl-rac-glycerol, its involvement in cellular signaling pathways, and detailed experimental protocols for its characterization and application.
Physicochemical Properties
1,2-Distearoyl-rac-glycerol is a solid, white crystalline powder at room temperature.[1] Its molecular structure consists of a glycerol (B35011) backbone with two stearic acid chains esterified at the sn-1 and sn-2 positions. This high degree of saturation contributes to its distinct physical and chemical characteristics, which are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₉H₇₆O₅ | [1][2][3] |
| Molecular Weight | 625.02 g/mol | [2][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 68-74 °C | [1] |
| Solubility | Practically insoluble in water, soluble in methylene (B1212753) chloride, and partially soluble in hot ethanol (B145695) (96%).[4][5] | [4][5] |
| Storage Temperature | -20°C | [3][5] |
| CAS Number | 1188-58-5, 51063-97-9 | [1][3] |
Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway
1,2-Distearoyl-rac-glycerol, as a diacylglycerol, is a critical second messenger in various cellular signaling cascades. The canonical pathway involves the activation of Protein Kinase C (PKC). This process is initiated by the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane. This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
While IP₃ diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. The increased intracellular calcium concentration, in concert with the presence of DAG, recruits and activates conventional and novel isoforms of PKC. Activated PKC then phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
Experimental Protocols
Preparation of 1,2-Distearoyl-rac-glycerol-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating 1,2-Distearoyl-rac-glycerol using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-Distearoyl-rac-glycerol (DSG)
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A primary phospholipid, e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol (optional, for modulating membrane fluidity)
-
Chloroform or a 2:1 chloroform:methanol solvent system
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
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Round-bottom flask
-
Rotary evaporator
-
Water bath
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DSG, DSPC, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be determined based on the experimental requirements.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).
-
Gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature, to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore-size polycarbonate membrane.
-
Transfer the MLV suspension to one of the gas-tight syringes.
-
Pass the suspension through the extruder to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).
-
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a general method for measuring PKC activity using a synthetic peptide substrate and a diacylglycerol analog like 1,2-Distearoyl-rac-glycerol.
Materials:
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Purified PKC enzyme
-
PKC substrate peptide (e.g., a peptide containing a serine or threonine residue that is a known PKC target)
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1,2-Distearoyl-rac-glycerol (DSG)
-
Phosphatidylserine (PS)
-
ATP, [γ-³²P]ATP for radioactive detection, or a non-radioactive ATP analog for fluorescence-based detection
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Triton X-100
-
Reaction termination solution (e.g., phosphoric acid for radioactive assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare a mixture of DSG and PS (e.g., in a 1:4 molar ratio) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin film.
-
Resuspend the lipid film in assay buffer containing Triton X-100 by vortexing and sonication to form mixed micelles or small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
For radioactive detection: Stop the reaction by adding a termination solution. Spot an aliquot of the reaction mixture onto a phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated peptide on the paper using a scintillation counter.
-
For non-radioactive detection: Utilize a commercial kit that employs a fluorescence-based method, where the phosphorylation of the substrate is linked to a change in fluorescence intensity or polarization. Follow the manufacturer's instructions for termination and detection.
-
-
Data Analysis:
-
Calculate the PKC activity based on the amount of phosphate (B84403) incorporated into the substrate peptide over time.
-
Conclusion
1,2-Distearoyl-rac-glycerol is a well-characterized diacylglycerol with defined physicochemical properties that make it a valuable tool in both fundamental cell biology research and pharmaceutical development. Its role as a key activator of the Protein Kinase C signaling pathway underscores its importance in cellular regulation. The experimental protocols provided in this guide offer a starting point for researchers and scientists to effectively utilize and study this important lipid molecule in their work. A thorough understanding of its properties and biological functions is essential for its successful application in the development of novel therapeutics and drug delivery systems.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Lipidomic âDeep Profilingâ: An Enhanced Workflow to Reveal New Molecular Species of Signaling Lipids - Analytical Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
